Ethyl glucuronide

Description

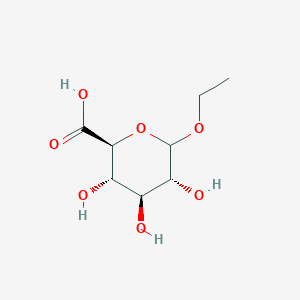

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-UQGZVRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904317 | |

| Record name | Ethyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-04-0 | |

| Record name | Ethyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL .BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG78CD48M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ethyl Glucuronide Metabolism and Biosynthesis

Non-oxidative Ethanol (B145695) Metabolism Pathways

Non-oxidative ethanol metabolism involves the enzymatic conjugation of ethanol with endogenous molecules. nih.govmdpi.comphysiology.orgtandfonline.com These pathways result in the formation of several metabolites, including ethyl glucuronide (EtG), ethyl sulfate (B86663) (EtS), phosphatidylethanol (B1425624) (PEth), and fatty acid ethyl esters (FAEEs). nih.govmdpi.comoup.comphysiology.orgresearchgate.net While these pathways constitute a minor fraction of total ethanol metabolism quantitatively, the resulting metabolites are significant because they persist in body fluids and tissues longer than ethanol itself. nih.gov

Role of UDP-Glucuronosyltransferases (UGTs) in EtG Formation

This compound is specifically produced through the glucuronidation of ethanol. nih.govmdpi.comresearchgate.net This reaction involves the transfer of a glucuronic acid moiety from uridine (B1682114) 5′-diphospho (UDP)-glucuronic acid to ethanol. nih.govmdpi.com The enzymes responsible for catalyzing this conjugation are UDP-glucuronosyltransferases (UGTs), which are a superfamily of enzymes involved in phase II metabolism of both xenobiotics and endogenous compounds. nih.govmdpi.comresearchgate.netnih.gov EtG formation is characterized by the conjugation of UDP-glucuronic acid to ethanol, catalyzed by the UGT superfamily. researchgate.net

UGT Isoform Specificity and Activity in EtG Synthesis

Multiple UGT isoforms have been identified as being capable of catalyzing the formation of EtG. Studies using recombinant human UGT enzymes have investigated the specificity and activity of various isoforms towards ethanol. Isoforms such as UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, and 2B15 have been screened for their activity in EtG formation. gtfch.orggtfch.orgnih.gov

Research indicates that several UGT isoforms contribute to ethanol glucuronidation, with varying levels of activity. Some studies have found UGT1A1 and UGT2B7 to be among the most prevalent isoforms involved in the glucuronidation of ethanol. mdpi.comnih.govoup.com Other research, however, suggests that UGT1A9 and UGT2B7 exhibit the highest formation rates of EtG. gtfch.orggtfch.orgnih.gov For instance, one study reported that UGT1A9 and UGT2B7 showed the highest glucuronidation rates at both 50 mM and 200 mM ethanol concentrations. gtfch.orggtfch.org Another study found that all tested isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B10, 2B15) produced EtG, with UGT1A9 and UGT2B7 demonstrating the highest activity. mdpi.com There can be discrepancies in reported activity levels across different studies, potentially due to variations in experimental conditions such as buffer composition or reagent use. gtfch.org

The expression levels of UGT isoforms in human tissues also provide insight into their potential contribution to EtG formation in vivo. UGT2B7 has been reported to have the highest average expression level among several UGT isoforms in human liver microsomes, followed by UGT1A1. psu.edu UGT1A9 is highly expressed in the kidney. psu.edu

Enzyme Kinetics of EtG Formation by UGTs

The formation of EtG catalyzed by UGT enzymes generally follows classic Michaelis-Menten kinetics. gtfch.orggtfch.orgnih.govresearchgate.netadarshcollege.in This kinetic model describes the relationship between the reaction rate and the substrate concentration, characterized by parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). adarshcollege.in

The Km value represents the substrate concentration at which the reaction rate is half of the Vmax, providing an indication of the enzyme's affinity for the substrate. adarshcollege.in Vmax represents the maximum rate achieved at saturating substrate concentrations. adarshcollege.in Studies investigating the enzyme kinetics of EtG formation by recombinant UGTs have determined Km and Vmax values for various isoforms. For example, Km values for EtG production have been reported to range from 8.02 mM for UGT2B15 up to 40.04 mM for UGT1A3. gtfch.org These Km values are considerably higher than that of alcohol dehydrogenase, the primary enzyme in ethanol metabolism (0.2-2.0 mM), which aligns with the fact that only a small percentage of ethanol is cleared via glucuronidation. gtfch.org

Data on kinetic parameters for EtG formation by specific UGT isoforms highlight the variability in their catalytic efficiency. For instance, reported Km values in human liver microsomes and recombinant UGTs include 0.17 mM (human liver microsomes), 0.03 mM (UGT1A1), and 0.11 mM (UGT2B7). nih.govresearchgate.net Vmax values were reported as 75.98 pmol/min/mg (human liver microsomes), 25.22 pmol/min/mg (UGT1A1), and 52.03 pmol/min/mg (UGT2B7). nih.govresearchgate.net

Table 1: Reported Kinetic Parameters for EtG Formation by Selected UGT Isoforms

| UGT Isoform | Km (mM) | Vmax (pmol/min/mg) | Source |

| Human Liver Microsomes | 0.17 ± 0.08 | 75.98 ± 5.63 | nih.govresearchgate.net |

| UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 | nih.govresearchgate.net |

| UGT1A3 | 40.04 | Not specified | gtfch.org |

| UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 | nih.govresearchgate.net |

| UGT2B15 | 8.02 | Not specified | gtfch.org |

Note: Data compiled from cited sources. Variability in values may exist between different studies due to experimental conditions.

Comparison with Other Non-Oxidative Ethanol Metabolites

This compound is one of several non-oxidative metabolites of ethanol, alongside ethyl sulfate (EtS), phosphatidylethanol (PEth), and fatty acid ethyl esters (FAEEs). nih.govmdpi.comoup.comphysiology.orgresearchgate.net These metabolites differ in their formation pathways, chemical properties, and detection windows in biological samples.

Ethyl sulfate is formed by the conjugation of ethanol with sulfate, catalyzed by sulfotransferases (SULTs). gtfch.orgwardelab.com Like EtG, EtS is a water-soluble, direct metabolite of ethanol. chiron.no EtS has a similar detection window to EtG in urine and can be used for confirmation of EtG tests. chiron.noaerzteblatt.de

Phosphatidylethanol (PEth) is a phospholipid formed in cell membranes in the presence of ethanol, catalyzed by phospholipase D (PLD). mdpi.comtandfonline.comwardelab.com PEth is present in red blood cell membranes and is considered a more specific and longer-term marker of alcohol consumption compared to EtG and EtS. wardelab.comaerzteblatt.de

Fatty acid ethyl esters (FAEEs) are formed by the esterification of fatty acids with ethanol, catalyzed by FAEE synthase and other enzymes like carboxyl ester lipase. mdpi.comoup.comresearchgate.netwardelab.com FAEEs are lipophilic and accumulate in fatty tissues, including hair. researchgate.netwardelab.comaerzteblatt.de They can be detected in various matrices, including blood, tissue, and hair, and are used as markers for alcohol consumption, particularly chronic excessive drinking when measured in hair. wardelab.comchiron.noaerzteblatt.de

While EtG and EtS are generally considered direct, specific, and sensitive markers of recent alcohol consumption, PEth and FAEEs offer longer detection windows, particularly in matrices like hair and blood (for PEth). wardelab.comchiron.noaerzteblatt.de The choice of which non-oxidative metabolite to analyze depends on the desired detection window and the matrix being tested. aerzteblatt.de

Pharmacokinetics and Excretion of Ethyl Glucuronide

Systemic Pharmacokinetics of EtG (e.g., Cmax, Tmax, Half-life)

Following ethanol (B145695) ingestion, EtG is transported via the bloodstream. researchgate.net Studies have investigated the pharmacokinetic profile of EtG in blood. In one study where ten male volunteers consumed a fixed dose of 0.5 g/kg body weight of ethanol, EtG reached its maximum concentration (Cmax) in blood at a median of 4 hours (range 3.5-5 hours) after the start of drinking. This occurred a median of 3 hours (range 2-4.5 hours) after the Cmax for ethanol. capes.gov.br The median Cmax for EtG in blood was reported as 0.32 mg/L, with a range between 0.27 and 0.50 mg/L in a study involving social drinkers. uio.no Another study with 17 volunteers (10 male, 7 female) who consumed 0.5 g/kg ethanol found blood peak concentrations of EtG between 0.13 and 0.389 mg/L. researchgate.net

The elimination of EtG from blood occurs with a median half-life of 2.2 hours (range 1.7-3.1 hours) in social drinkers. capes.gov.bruio.no In heavy drinkers during alcohol detoxification, the median half-life for EtG in blood was found to be 3.3 hours (range 2.6-4.3 hours). uio.no One patient with renal and hepatic disease showed a longer EtG half-life of 11.9 hours. uio.no

| Parameter | Median Value (Social Drinkers) | Range (Social Drinkers) | Median Value (Heavy Drinkers) | Range (Heavy Drinkers) |

|---|---|---|---|---|

| Blood Cmax (mg/L) | 0.32 | 0.27-0.50 | - | - |

| Blood Tmax (h) | 4 | 3.5-5 | - | - |

| Blood Half-life (h) | 2.2 | 1.7-3.1 | 3.3 | 2.6-4.3 |

Renal Clearance and Urinary Excretion Profiles

EtG is primarily eliminated from the body through renal excretion. researchgate.net The concentrations of EtG in urine are consistently much higher than in blood. capes.gov.br EtG can be detected in urine for a longer period compared to ethanol itself, often for up to several days after ethanol is no longer measurable. capes.gov.brresearchgate.netnih.gov

The renal clearance of EtG has been reported with a median value of 8.32 L/h (range 5.25-20.86 L/h). capes.gov.bruio.no

Urinary EtG concentrations show considerable variability. In a study with 7 female and 17 male volunteers who consumed 48g of ethanol, EtG concentrations in urine varied widely, ranging from 0.026 to 430.372 μg/ml. researchgate.netnih.gov Average values ranged from 11.85 μg/ml (SD 19.75) 30 minutes after alcohol intake to 100.39 μg/ml (SD 101.34) 4.5 hours after intake. researchgate.netnih.gov

Water intake can influence urinary EtG concentrations due to dilution, leading to a drop in concentration. oup.comresearchgate.net However, this does not significantly impact the EtG/creatinine (B1669602) ratio. oup.comresearchgate.net Measuring urinary creatinine alongside EtG is recommended to account for sample dilution. researchgate.netresearchgate.net

Percentage of Ingested Ethanol Excreted as EtG

Only a small percentage of ingested ethanol is metabolized and excreted as EtG. Approximately 0.02% to 0.06% of consumed ethanol is metabolized to EtG. researchgate.netuzh.ch Other studies report slightly different percentages, such as approximately 0.04% (SD 0.02%) of the administered dose. researchgate.net On a molar basis, the total amount of EtG excreted in urine has been reported to represent about 0.017% (median, range 0.013-0.022%) of the ethanol dose. capes.gov.br Another study found the relative percent (molar equivalent) of ethanol excreted in urine as EtG ranged from 0.008% to 0.017% following a 24g ethanol dose. oup.com Higher ethanol doses have been associated with a higher percentage of ethanol excreted as EtG, with ranges of 0.013-0.022% and 0.013-0.025% reported at a dose of 0.5 g ethanol/kg body weight. oup.com

| Study/Dose | Percentage of Ethanol Excreted as EtG | Notes |

|---|---|---|

| General Literature | 0.02% - 0.06% | Range reported |

| 25g ethanol dose | 0.04% (SD 0.02%) | Based on excreted amount in mg |

| 0.5 g/kg ethanol dose (molar) | 0.013% - 0.022% | Median 0.017% |

| 24g ethanol dose (molar) | 0.008% - 0.017% | Range reported |

| 0.5 g/kg ethanol dose (molar) | 0.013% - 0.025% | Range reported in other investigations |

Inter-individual Variability in Excretion Patterns

Significant inter-individual variability exists in the urinary excretion patterns and concentrations of EtG. researchgate.netnih.gov This variability suggests that caution is necessary when interpreting urinary EtG measurements in forensic or clinical contexts. researchgate.netnih.gov Factors such as fluid intake can influence EtG concentrations in urine, contributing to this variability. oup.com While water diuresis can lower EtG concentration, the EtG/creatinine ratio is less affected. oup.comresearchgate.net

Distribution in Biological Matrices Beyond Systemic Circulation (e.g., Hair, Tissues)

Beyond systemic circulation and urine, EtG is incorporated into and detectable in various biological matrices, extending the window for detecting alcohol consumption. EtG is found in hair, making it a valuable matrix for assessing chronic alcohol use over several months. oup.comwardelab.comfrontiersin.orgusdtl.com The incorporation of EtG into hair is believed to occur partly through deposition from sweat and potentially through incorporation in the hair root during hair growth. usdtl.comresearchgate.net Studies have shown a correlation between EtG concentration in hair segments and the amount of alcohol consumed. uzh.ch EtG in hair is considered a reliable biomarker for long-term alcohol consumption, with proposed cutoff values to indicate chronic excessive drinking. frontiersin.org

EtG has also been reported to be present in other body fluids and tissues, including oral fluid, cerebrospinal fluid, liver, fat, and brain. oup.comwardelab.comfrontiersin.orgusdtl.com The detection window for EtG varies depending on the matrix; while blood and urine are used for detecting recent consumption (up to a few days), hair provides a longer retrospective window. frontiersin.orgusdtl.com

| Biological Matrix | Detection Window | Primary Use |

|---|---|---|

| Blood | Up to 24 hours (higher doses) | Short-term consumption |

| Urine | Up to several days (typically 48-72h) | Recent consumption, monitoring abstinence |

| Hair | Months | Chronic excessive consumption, abstinence monitoring |

| Oral Fluid | Shorter than blood/urine | Short-term consumption |

| Tissues (Liver, Fat, Brain) | Variable | Research, post-mortem analysis |

Advanced Analytical Methodologies for Ethyl Glucuronide Detection

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) techniques, particularly when used in tandem (MS/MS), offer the sensitivity, selectivity, and specificity necessary for the reliable detection and quantification of EtG in complex biological samples. nih.govcda-amc.cafrontiersin.orgunil.chnih.gov The principle involves separating ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of target analytes even in the presence of interfering substances. cda-amc.ca Tandem mass spectrometry adds another layer of specificity by fragmenting selected ions and analyzing the resulting product ions. cda-amc.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are widely used for EtG analysis. nih.govunil.chnih.govspectroscopyonline.compsu.edu LC separates EtG from other components in the sample based on its physicochemical properties before it enters the mass spectrometer. cda-amc.ca LC-MS/MS utilizes multiple reaction monitoring (MRM) in negative ionization mode, which is commonly employed for EtG due to its acidic nature. unil.chspectroscopyonline.commdpi.com This involves monitoring specific precursor-product ion transitions characteristic of EtG, enhancing selectivity and reducing matrix interference. cda-amc.caunil.chspectroscopyonline.com

Several studies have demonstrated the effectiveness of LC-MS/MS for EtG quantification in urine and hair. For instance, a validated LC-MS/MS method for urinary EtG showed linearity in the range of 0.25–100 µg/mL with a limit of detection (LOD) of 0.1 µg/mL and a limit of quantitation (LOQ) of 0.25 µg/mL. psu.edu Another LC-MS/MS method for EtG in hair achieved an LOD of 10 pg/mg and an LOQ of 20 pg/mg, with linearity from 20 to 2500 pg/mg. researchgate.net The use of internal standards, such as deuterated EtG (EtG-d5), is common practice to compensate for variations in sample preparation and matrix effects. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS are also employed for EtG analysis, particularly in matrices like hair. nih.govfrontiersin.orgnih.gov GC separates volatile or semi-volatile compounds, requiring derivatization of EtG to increase its volatility before injection into the GC system. nih.gov GC-MS/MS provides high specificity through the fragmentation of derivatized EtG ions. frontiersin.org

A validated GC-MS method for EtG in serum and urine reported LODs of 80 ng/mL for serum and 50 ng/mL for urine, with LOQs of 210 ng/mL and 150 ng/mL, respectively. nih.gov For hair analysis, a GC-EI-MS/MS method was developed and validated, achieving an estimated LOD of 4 pg/mg and a LOQ of 6 pg/mg, with a calibration range from 6 to 60 pg/mg. frontiersin.org This method involved derivatization with N-methyl-N-(trimethylsilyl)-trifluoroacetamide and operated in selected reaction monitoring (SRM) mode. frontiersin.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced variant of LC-MS/MS that utilizes smaller particle size columns and higher flow rates, resulting in faster separation times, increased sensitivity, and improved resolution. oup.comunil.chwaters.com UPLC-MS/MS is increasingly used for EtG analysis, offering rapid and sensitive detection. unil.chmdpi.comnih.govphenomenex.com

A validated UPLC-ESI-MS/MS method for EtG and ethyl sulfate (B86663) (EtS) in human urine achieved linearity from 0.1 to 10 µg/mL for both analytes, with an LOQ of 0.1 µg/mL. unil.chnih.gov Ion suppression was observed for EtG but was less than 24%. unil.chnih.gov Another UPLC-MS/MS method for EtG in hair demonstrated linearity from 3 to 1,000 pg/mg, with an LOQ of 3 pg/mg, meeting the Society of Hair Testing (SoHT) recommendations for detecting lower levels of alcohol consumption. researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in EtG analysis to remove matrix interferences, concentrate the analyte, and ensure compatibility with the chosen analytical technique. nih.govcda-amc.caresearchgate.netunil.chwaters.comphenomenex.comnih.govlcms.czresearchgate.netoup.com The complexity of biological matrices like urine, blood, and hair necessitates robust extraction and clean-up procedures. nih.govcda-amc.canih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and purification of EtG from biological samples. nih.govcda-amc.canih.govwaters.comphenomenex.comnih.govlcms.czresearchgate.netoup.com SPE utilizes a solid stationary phase to selectively retain the analyte while washing away unwanted matrix components. Different SPE sorbents, such as aminopropyl or strong anion exchange phases, can be used depending on the sample matrix and desired selectivity. nih.govnih.govlcms.czresearchgate.netoup.com

For urine samples, SPE using aminopropyl cartridges has been shown to improve EtG recovery. lcms.cz A method using aminopropyl SPE achieved an EtG recovery of 84 ± 3% from urine. lcms.cz Another SPE procedure using a strong anion exchange sorbent for urinary EtG analysis with LC-MS quantification reported absolute recoveries ranging between 77% and 86%. oup.com For hair analysis, SPE is often used after initial extraction of EtG from the hair matrix. researchgate.netnih.gov A method for EtG in hair using aminopropyl SPE columns after ultrasonication extraction reported a mean recovery of 96%. nih.gov

Protein Precipitation

Protein Precipitation (PP) is a simple and rapid sample preparation technique used to remove proteins from biological matrices, such as blood and urine, before chromatographic analysis. cda-amc.caoup.comunil.chphenomenex.comnih.govnih.gov This is particularly important for techniques like LC-MS/MS, where proteins can cause matrix effects and clog the analytical system. nih.gov

In PP, an organic solvent or an acid is added to the sample, causing proteins to denature and precipitate. The supernatant, containing the analyte, is then separated by centrifugation or filtration. unil.chnih.gov While PP is a straightforward method, it may not always provide sufficient sample clean-up for complex matrices like whole blood, and matrix effects should be carefully monitored. unil.chnih.gov For whole blood analysis of EtG and EtS, a method combined protein precipitation with acetonitrile (B52724) followed by filtration through a phospholipid removal plate to enhance sample clean-up before UPLC-MS/MS analysis. oup.comnih.gov

Here is a summary table of research findings on EtG detection methods:

| Analytical Technique | Sample Matrix | Sample Preparation | Linearity Range | LOD | LOQ | Recovery | Notes | Source |

| LC-MS/MS | Urine | Dilution | 100 - 10,000 ng/mL | < 25 ng/mL | < 25 ng/mL | Not specified | Fast analysis (<7 min) | spectroscopyonline.com |

| LC-MS/MS | Urine | SPE (Strong Anion Exchange) | 100 - 10,000 ng/mL | 100 ng/mL | 100 ng/mL | ~80% | Improved sensitivity in low range | researchgate.netoup.com |

| LC-MS/MS | Urine | SPE (Aminopropyl) | Not specified | Not specified | Not specified | 84 ± 3% | Optimized SPE procedure | lcms.cz |

| LC-MS/MS | Urine | Simple dilution | 100 - 10,000 ng/mL | 50 ng/mL | 100 ng/mL | Not specified | Uses ion-pairing reagent | thermofisher.com |

| LC-MS/MS | Urine | Dilute and shoot | 200 - 10,000 ng/mL | 200 ng/mL | 200 ng/mL | Not specified | Rapid and simple method | waters.com |

| LC-MS/MS | Hair | Ultrasonication + SPE (Aminopropyl) | 25 - 2000 pg/mg | 51 pg/mg | Not specified | 96% | Sensitive and selective | nih.gov |

| LC-MS/MS | Hair | Water extraction + SPE (Ion-exchange) | 4 - 500 pg/mg | Not specified | 4 pg/mg | 96.93-101.06% | Sensitive UHPLC-MS/MS method | researchgate.net |

| LC-MS/MS | Hair | Not specified | 20 - 2500 pg/mg | 10 pg/mg | 20 pg/mg | > 80% | Sensitive LC-MS/MS method | researchgate.net |

| LC-MS/MS | Fingernail | Not specified | 8 - 2000 pg/mg | 2 pg/mg | 8 pg/mg | Not specified | Method for fingernails | scirp.org |

| GC-MS | Urine | SPE (Aminopropyl) after de-proteinization | 30 - 7000 ng/ml | 50 ng/ml | 150 ng/ml | 80-85% | High throughput | nih.gov |

| GC-MS | Serum | SPE (Aminopropyl) after de-proteinization | 30 - 7000 ng/ml | 80 ng/ml | 210 ng/ml | 80-85% | High throughput | nih.gov |

| GC-MS/MS | Hair | MAE + Derivatization | 0.3 - 10 ng/mg | Not specified | 0.3 ng/mg | Not specified | Microwave-assisted extraction | researchgate.net |

| GC-MS/MS | Hair | Derivatization with BSTFA | Not specified | 5 pg/mg | 10 pg/mg | Not specified | Previous methods | frontiersin.org |

| GC-MS/MS | Hair | Derivatization with N-methyl-N-(trimethylsilyl)-trifluoroacetamide | 6 - 60 pg/mg | 4 pg/mg | 6 pg/mg | Not specified | New validated method | frontiersin.org |

| UPLC-MS/MS | Urine | Protein Precipitation | 0.1 - 10 µg/mL | 0.06 µg/mL | 0.1 µg/mL | ~80% | Fully validated method | unil.chnih.gov |

| UPLC-MS/MS | Whole Blood | Protein Precipitation + Phospholipid Removal | Not specified | 0.025 mg/L | 0.025 mg/L | Not specified | Method for postmortem blood | oup.comnih.gov |

| UPLC-MS/MS | Hair | Not specified | 3 - 1000 pg/mg | Not specified | 3 pg/mg | Not specified | Fast and sensitive method | researchgate.netmdpi.comnih.gov |

Derivatization Methods (e.g., for GC-MS/MS)

For analysis by GC-MS or GC-MS/MS, EtG, being a polar and non-volatile compound, typically requires derivatization to convert it into a more volatile form. nih.gov This step is crucial for achieving efficient separation and detection in the gas chromatographic system.

Common derivatization agents used for EtG in GC-MS/MS include N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and pentafluoropropionic anhydride (B1165640) (PFPA). nih.govata-journal.orgfrontiersin.orgnih.gov

MSTFA: MSTFA is used to produce trimethylsilyl (B98337) (TMS) derivatives of EtG. nih.govfrontiersin.orgnih.gov The derivatization reaction with MSTFA typically involves reconstituting the dried sample extract in MSTFA, sometimes with the addition of a catalyst like trimethylchlorosilane (TMCS), followed by heating. nih.gov For instance, one method involves reconstituting the vacuum-dried sample in 100 µl of MSTFA with 1% TMCS and heating at 70°C for 20 minutes. nih.gov Another protocol describes derivatization at 80°C for 40 minutes. frontiersin.orgnih.gov Upon electron impact ionization, the EtG-TMS derivative produces characteristic fragment ions used for selected reaction monitoring (SRM) in GC-MS/MS. frontiersin.orgnih.gov For example, the precursor ion m/z 405 for EtG-TMS can yield quantitative transitions like m/z 405 → 359 and qualification transitions like m/z 405 → 331 and m/z 405 → 287. frontiersin.orgnih.gov

PFPA: PFPA is another derivatization agent used to form pentafluoropropionyl (PFP) derivatives of EtG, particularly for GC-Negative Chemical Ionization Tandem Mass Spectrometry (GC-NCI-MS/MS). ata-journal.org Derivatization with PFPA has been shown to be stable. ata-journal.org One method involves drying the eluate under nitrogen, reconstituting the residue with PFPA, heating at 70°C for 30 minutes, drying again, and finally reconstituting in hexane (B92381) for GC-MS/MS injection. ata-journal.org This derivatization yields characteristic ions, such as m/z 496 for the EtG-PFP derivative, with transitions like m/z 496 → 163 used for quantification and m/z 347 → 163 and m/z 496 → 119 for identification. ata-journal.org

Derivatization allows for the analysis of polar compounds like EtG by GC-MS, resulting in less polar and more volatile derivatives. nih.gov While derivatization adds a step to the sample preparation process, it is essential for achieving the required sensitivity and specificity with GC-based methods. researchgate.net

Method Validation Parameters and Challenges

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. ata-journal.orgunito.it Key validation parameters for EtG detection methods include linearity, limits of detection (LOD) and quantification (LOQ), matrix effects, accuracy, precision, and inter- and intra-laboratory variability. unil.chata-journal.orgmdpi.comfrontiersin.orgpsu.eduunito.itnih.govscitechnol.comunito.itresearchgate.netuantwerpen.be Validation is typically performed according to established guidelines. ata-journal.orgunito.it

Linearity assesses the method's ability to yield results directly proportional to the analyte concentration within a defined range. ata-journal.orgunito.it Calibration curves are constructed using spiked blank samples at various concentrations, and the linearity is evaluated by the correlation coefficient (r or R²) of the regression line. ata-journal.orgpsu.eduunito.itnih.govunito.itnih.gov A correlation coefficient typically greater than 0.99 is considered acceptable. ata-journal.orgpsu.edunih.govnih.gov Some methods employ weighting factors, such as 1/x or 1/x², during linear regression to account for heteroscedasticity. unil.chpsu.eduunito.it

The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. ata-journal.orgunito.it It is often determined based on a signal-to-noise ratio (S/N) of 3:1 or higher. nih.govunito.it The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. ata-journal.orgunito.it The LOQ is typically higher than the LOD and may be determined based on an S/N ratio of 10:1 or by verifying accuracy and precision within defined limits (e.g., ±20%). ata-journal.orgunito.it

Reported LOD and LOQ values for EtG vary depending on the matrix and the analytical method used.

| Matrix | Method | LOD | LOQ | Source |

| Urine | GC-MS | 50 ng/ml | 150 ng/ml | nih.gov |

| Serum | GC-MS | 80 ng/ml | 210 ng/ml | nih.gov |

| Urine | GC-MS/MS | 5 ng/mL | 10 ng/mL | ata-journal.org |

| Serum | GC-MS/MS | 5 ng/mL | 10 ng/mL | ata-journal.org |

| Urine | UPLC-MS/MS | 0.06 µg/mL (60 ng/mL) | 0.1 µg/mL (100 ng/mL) | unil.ch |

| Urine | LC-MS/MS | 0.1 µg/mL (100 ng/mL) | 0.25 µg/mL (250 ng/mL) | psu.edu |

| Hair | GC-MS/MS | 4 pg/mg | 6 pg/mg (lowest calibration level) frontiersin.org | frontiersin.orgunito.it |

| Hair | GC-MS/MS | 0.005 pg/mg | 0.017 pg/mg | uantwerpen.be |

| Hair | LC-MS/MS | 0.025 ng/mg (25 pg/mg) | 0.05 ng/mg (50 pg/mg) | psu.edu |

| Hair | HILIC-MS/MS | 0.05 pg/mg | 0.18 pg/mg | nih.gov |

| Hair | UPLC-MS/MS | 1.9 pg/mg (extrapolated) | 4.5 pg/mg (practical) | unito.it |

| Hair | UPLC-MS/MS | LODs evaluated with spiked samples | LLOQ evaluated with spiked samples | mdpi.com |

| Whole Blood | UHPLC-MS-MS | Not specified directly as LOD, LOQ is 0.067 mg/L (67 µg/L) | 0.067 mg/L (67 µg/L) | nih.gov |

Note: Units have been converted where possible for consistency, but original units are also provided for clarity.

Achieving low LOD and LOQ values is particularly important for matrices like hair, where EtG concentrations are typically much lower than in urine or blood, especially when aiming to differentiate between teetotalers and moderate drinkers. psu.eduuantwerpen.be

Matrix effects refer to the influence of coeluting compounds from the sample matrix on the ionization efficiency of the analyte, leading to signal suppression or enhancement. unil.chpsu.edunih.govscitechnol.comresearchgate.netut.ee These effects can significantly impact the accuracy and reproducibility of quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS and GC-MS/MS. unil.chpsu.edunih.govresearchgate.netut.ee

Matrix effects are evaluated by comparing the analytical response of the analyte in the presence of matrix components (e.g., in extracted blank matrix samples) to the response of the analyte in a neat solvent solution at the same concentration. psu.edunih.govscitechnol.comut.ee A matrix effect value of 100% indicates no effect, while values below 100% indicate ion suppression and values above 100% indicate ion enhancement. nih.govut.ee

Studies have reported varying degrees of matrix effects in EtG analysis depending on the matrix, sample preparation method, and analytical technique.

In urine analysis by UPLC-ESI-MS/MS, ion suppression of less than 24% has been observed for EtG. unil.ch

In urine analysis by LC-ESI system with a Q-Trap, a matrix effect (calculated as % recovery) of up to 69% was reported for EtG. unil.ch

In urine analysis by LC-MS/MS, ion suppression values up to 70% and ion enhancement values up to 115% have been observed for EtG. researchgate.net

In urine, an ion suppression of -87% was detected in one study using LC-MS/MS. psu.edu

In hair analysis by LC-MS/MS, an ion suppression of -80% was found. psu.edu

In whole blood analysis by UHPLC-MS-MS, matrix effects between 99% and 103% were observed with the use of a deuterated internal standard, indicating minimal matrix effect after compensation. nih.gov Without an internal standard, matrix effects were observed. nih.gov

The use of stable isotope-labeled internal standards (IS), such as EtG-D5, is crucial to compensate for matrix effects and variations in sample processing and instrument performance. unil.chpsu.edunih.govscitechnol.com The IS should behave similarly to the analyte during sample preparation and analysis. scitechnol.com Comparing the peak area ratio of the analyte to the IS in samples allows for accurate quantification even in the presence of matrix effects. unil.chscitechnol.com

Sample preparation techniques, such as solid-phase extraction (SPE) and protein precipitation, are employed to minimize matrix effects by removing interfering substances from the sample matrix before analysis. nih.govunil.chata-journal.orgnih.gov Dilution of the sample matrix can also help reduce matrix effects. unil.chscitechnol.com

Accuracy refers to the closeness of measured values to the true or accepted value, while precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. unil.chunito.it Both parameters are essential for ensuring the reliability of analytical results.

Accuracy is often evaluated by analyzing quality control (QC) samples with known concentrations of EtG and calculating the bias or relative error. unil.chmdpi.compsu.eduunito.itnih.gov Precision is assessed by analyzing replicate samples at different concentration levels (e.g., low, medium, and high QC samples) within the same analytical run (intra-day precision or repeatability) and across different runs on different days (inter-day precision or intermediate precision). nih.govunil.chmdpi.compsu.eduunito.itnih.gov Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govunil.chmdpi.compsu.edunih.gov

Acceptance criteria for accuracy and precision in method validation often require bias and RSD/CV values to be within a certain percentage, commonly ±15% or ±20%, especially at the LOQ. unil.chata-journal.orgmdpi.compsu.eduunito.itnih.gov

Reported accuracy and precision values for EtG analysis:

In a GC-MS method for urine and serum, intra- and inter-day precision (RSD%) and relative bias were less than 20%. ata-journal.org

In a UPLC-ESI-MS/MS method for urine, the bias was lower than 15%, and repeatability (RSDr) and intermediate precision (RSDt) were lower than 10%. unil.ch

In an LC-MS/MS method for urine and hair, within-day and between-day imprecision and bias (CV and mean relative error) were less than 15%. psu.edu

In a UPLC-MS/MS method for hair, intra-day and inter-day precision (CV%) and bias were close to 15% or lower over the entire calibration range. frontiersin.orgunito.it Intra-day and inter-day precision were considered acceptable when lower than 15% (CV%), while bias was between ±15%. mdpi.com

In a UHPLC–MS-MS method for whole blood, between-assay accuracy was -15% to 8%, and precision (RSD) was ≤ 4.5%. nih.gov Precision estimated from authentic samples was ≤ 6.7%. nih.gov

In a flow injection MRM method for urine, the coefficients of variation and relative errors for inter- and intra-assay studies were in the range of 2.4-4.2%. scitechnol.com

These findings demonstrate that validated methods for EtG analysis can achieve good accuracy and precision within acceptable limits.

Despite the development of validated analytical methods, inter-laboratory and intra-laboratory variability remain challenges in EtG testing, particularly in matrices like hair. nih.govfrontiersin.orgunito.itunito.it

Intra-laboratory variability refers to the variations in results obtained within the same laboratory over time, potentially due to factors such as different analysts, instruments, reagents, or environmental conditions. unito.it Inter-laboratory variability refers to the differences in results obtained for the same sample analyzed by different laboratories. nih.govfrontiersin.orgunito.it

Factors contributing to variability in hair EtG analysis include differences in sample preparation procedures (e.g., washing steps, pulverization methods, extraction solvents, incubation temperatures), instrumental constraints, and data interpretation. nih.govfrontiersin.orgunito.itunito.it For example, variations in extraction temperature combined with random variability typical of hair analysis have been shown to cause significant differences in measured EtG values. unito.it

Proficiency testing programs and round-robin studies among laboratories are essential for assessing inter-laboratory variability and identifying areas for improvement and harmonization of methods. nih.gov The development of standardized protocols and the use of certified reference materials can help reduce variability and improve the comparability of results between laboratories. unito.itnih.gov

Despite these challenges, quantification of EtG in hair is considered a reliable biomarker for long-term alcohol consumption, and efforts are ongoing to address issues related to variability and enhance the widespread acceptance of EtG testing in forensic and clinical contexts. nih.govfrontiersin.orgunito.it

Stability and Degradation of Ethyl Glucuronide

Stability in Biological Matrices (e.g., Blood, Urine, Hair, Tissues)

EtG is detectable in various biological matrices, including whole blood, serum/plasma, urine, hair, and tissues such as liver, fat, and brain. wardelab.combetterliferecovery.com Its detection window varies depending on the matrix. In urine, EtG can be detected for up to 80 hours, in blood for 24–36 hours, and in hair for up to 90 days or more, depending on the amount consumed and individual factors. betterliferecovery.com

Studies have investigated the stability of EtG in different matrices under various conditions. In urine samples stored at 4°C in airtight tubes, EtG concentrations remained relatively constant. nih.gov However, storage at room temperature in ventilated vials for 5 weeks showed variations in EtG concentrations, ranging from a 30% decrease to an 80% increase, with an average increase of 37.5%. nih.gov

In post-mortem liver and skeletal muscle tissue, EtG concentrations decreased by an average of 27.7% over 4 weeks of storage at room temperature, but EtG was still detectable in samples with initial concentrations higher than 1 µg/g. nih.gov

Hair is considered a matrix offering a longer retrospective window for detection. betterliferecovery.comnih.gov While some studies suggest EtG concentrations can remain stable in hair segments, others report a potential washout effect, particularly with daily hair washing, leading to significantly lower EtG concentrations in distal segments compared to proximal ones. researchgate.net Cosmetic treatments like hair coloring or bleaching may also affect EtG stability in hair. researchgate.net

Influence of Temperature and Storage Conditions

Temperature and storage conditions significantly impact EtG stability. Lower temperatures generally favor stability. Storing urine samples at 4°C helps maintain relatively constant EtG concentrations. nih.gov Freezing samples immediately after collection is recommended to avoid artifacts like degradation or formation. nih.gov Processed patient samples are often stored frozen at -20°C to maintain stability. ark-tdm.com

Conversely, storage at higher temperatures, such as room temperature or 30-40°C (simulating putrefaction), can lead to significant degradation of EtG, particularly in blood samples without preservatives. uio.nonih.govcapes.gov.br

Role of Preservatives (e.g., Potassium Fluoride)

The addition of preservatives, such as potassium fluoride (B91410) (NaF), is crucial for maintaining EtG stability in biological samples, especially urine and blood. Potassium fluoride acts as an enzyme inhibitor, preventing microbial activity that can lead to EtG degradation or ethanol (B145695) formation. uio.nonih.govcapes.gov.breurekakit.com

Studies have shown that EtG is stable in blood samples with potassium fluoride at room temperature. uio.nonih.govcapes.gov.br Collecting urine samples in containers with NaF can prevent in vitro bacterial conjugation of glucuronide to ethanol, which could otherwise lead to false positive EtG results. wardelab.com Boric acid is not recommended as a preservative for maintaining EtG sample stability. ark-tdm.com

Mechanisms of EtG Degradation

EtG degradation can occur through enzymatic and bacterial mechanisms. uio.noark-tdm.comaruplab.comwikipedia.org

Enzymatic Degradation (e.g., Beta-Glucuronidase Activity)

Beta-glucuronidase is an enzyme that can hydrolyze beta-D-glucuronides, including EtG, breaking them down into glucuronic acid and the corresponding aglycone (in this case, ethanol). oup.comresearchgate.netnih.gov High levels of beta-glucuronidase, which can be found in conditions like urinary tract infections, kidney disease, and bladder cancer, have been reported to cause false-negative EtG results due to increased degradation. wardelab.com

Bacterial Degradation

Bacterial contamination is a significant cause of EtG degradation in biological samples, particularly urine. uio.noaruplab.com Certain bacterial species, such as Escherichia coli and Clostridium sordellii, have been shown to degrade EtG. nih.gov E. coli, a common bacterium in clinical laboratories and a frequent cause of urinary tract infections, is known to exhibit beta-glucuronidase activity, contributing to EtG breakdown. wardelab.comoup.comnih.gov Complete degradation by these bacteria can occur within 3-4 days. nih.gov This bacterial degradation can lead to a drop in EtG concentration, potentially resulting in false-negative results. kashilab.com

Post-mortem Stability Considerations

Interpreting EtG concentrations in post-mortem samples presents unique challenges due to post-mortem changes, including putrefaction and potential microbial activity. nih.govoup.com While EtG is generally considered relatively stable, particularly when samples are properly stored and preserved, degradation can occur under post-mortem conditions, especially at higher temperatures and in the absence of preservatives. nih.govark-tdm.comcapes.gov.brwikipedia.orgcda-amc.ca

Studies on post-mortem blood samples have shown that EtG can be very unstable at temperatures simulating putrefaction (30/40°C) without preservatives. nih.govcapes.gov.br However, the presence of potassium fluoride can maintain EtG stability in post-mortem blood at room temperature. nih.govcapes.gov.br

The detection of EtG in post-mortem samples is valuable for distinguishing ante-mortem alcohol intake from post-mortem ethanol formation. sigmaaldrich.comoup.comresearchgate.net The presence of EtG indicates alcohol consumption before death, as EtG is not typically formed endogenously or through post-mortem processes in the absence of ante-mortem ethanol exposure. sigmaaldrich.comnih.gov However, false-negative results due to post-mortem degradation are possible, particularly in cases of heavy putrefaction. nih.gov Analyzing other matrices like urine or vitreous humor, where EtG might be more stable or present in higher concentrations, can be helpful in such cases. uio.nonih.govscielosp.org

Data Table: Influence of Storage Conditions on EtG Stability in Urine

| Storage Condition | Duration | Observed Change in EtG Concentration | Average Change | Source |

| 4°C in airtight test tubes | 5 weeks | Relatively constant | - | nih.gov |

| Room temperature in ventilated vials | 5 weeks | 30% decrease to 80% increase | 37.5% increase | nih.gov |

Data Table: Influence of Storage Conditions on EtG Stability in Post-mortem Tissue

| Matrix | Storage Condition | Duration | Observed Change in EtG Concentration | Average Change | Source |

| Liver, Skeletal Muscle | Room temperature | 4 weeks | Decrease | 27.7% decrease | nih.gov |

Factors Influencing Ethyl Glucuronide Levels Non Clinical/research

Physiological States and Their Influence on EtG Levels

Several physiological states and conditions can influence the levels of EtG in the body by affecting its formation, distribution, or elimination.

Renal Function

Renal function plays a significant role in the elimination of EtG, as it is primarily excreted in urine uantwerpen.be. Impaired renal function can lead to a delayed excretion of EtG, resulting in higher concentrations in biological matrices such as hair and potentially prolonged detection times in urine nih.govresearchgate.netresearchgate.net. Studies have shown significantly higher levels of hair EtG in individuals with impaired renal function compared to healthy individuals nih.govresearchgate.net. A significant correlation has been observed between hair EtG levels and estimated glomerular filtration rate (eGFR) and serum creatinine (B1669602) levels in patients with reduced kidney function nih.govresearchgate.netresearchgate.net. This delayed excretion can increase the risk of false-positive results for heavy drinking in individuals who are social drinkers but have compromised kidney function researchgate.netresearchgate.net.

Liver Function and Disease

While EtG is formed in the liver by hepatocytes, the influence of liver function and disease on EtG levels appears less straightforward than that of renal function clinmedjournals.orgnih.govclinmedjournals.org. Some data suggest that hair EtG concentrations are not significantly influenced by liver dysfunction, although further studies are needed to confirm this nih.gov. However, other research indicates that the severity of liver disease does not significantly affect the accuracy of detecting daily alcohol consumption using hair EtG clinmedjournals.org.

Body Mass Index (BMI)

Body Mass Index (BMI) has been shown to influence EtG concentrations, particularly in hair researchgate.netoup.comoup.comresearchgate.net. Studies indicate that individuals with a higher BMI (≥25) tend to have higher hair EtG concentrations compared to those with a lower BMI (<25) researchgate.netoup.comoup.comresearchgate.net. This difference has been observed across a range of alcohol consumption levels researchgate.netoup.com.

One proposed explanation for this phenomenon relates to the volume of distribution of ethanol (B145695) researchgate.netoup.comresearchgate.net. Ethanol is a hydrophilic substance that distributes preferentially into non-fat tissues researchgate.netresearchgate.net. As BMI increases, the proportion of body fat increases, leading to a relatively smaller volume of distribution for ethanol in individuals with higher BMI researchgate.netoup.comresearchgate.net. For the same amount of alcohol consumed per body weight, this can result in higher blood alcohol concentrations and, consequently, potentially higher EtG levels available for incorporation into hair researchgate.netoup.com. Therefore, BMI should be considered when interpreting hair EtG concentrations to avoid potential misinterpretations researchgate.netoup.comresearchgate.net.

Here is a table summarizing the influence of BMI on hair EtG concentrations based on research findings:

| BMI Category | Hair EtG Concentration | Notes | Citation |

| ≥ 25 (Overweight/Obese) | Higher | Compared to individuals with BMI < 25 | researchgate.netoup.comoup.comresearchgate.net |

| < 25 (Underweight/Normal) | Lower | Compared to individuals with BMI ≥ 25 | researchgate.netoup.comoup.comresearchgate.net |

Age and Developmental Stage (e.g., Pediatric Metabolism)

Age can influence alcohol metabolism, and consequently, potentially EtG levels. In very young individuals, the enzymes involved in alcohol metabolism, such as alcohol dehydrogenase (ADH) and CYP2E1, are not fully expressed, leading to lower alcohol elimination rates nih.gov. While this primarily affects the oxidative metabolism of ethanol, it could indirectly influence the non-oxidative pathway leading to EtG formation.

Although some sources suggest that age does not significantly affect the content of EtG in hair, others indicate that age can be a factor influencing EtG concentrations clinmedjournals.orgclinmedjournals.org. Further research is needed to fully understand the specific impact of age and developmental stage on EtG formation and elimination, particularly in pediatric populations.

Influence of Dietary and Xenobiotic Factors on EtG Metabolism

Dietary factors and exposure to xenobiotics (foreign chemical substances) can potentially influence EtG metabolism, primarily by affecting the activity of the UGT enzymes responsible for its formation or by competing for these enzymes.

Food intake, particularly high-energy meals, can slow down alcohol metabolism, although this primarily affects the oxidative pathways mdpi.com. The impact of specific dietary components on the non-oxidative pathway forming EtG is considered marginal as this pathway processes only a limited amount of alcohol mdpi.com.

Xenobiotics, including drugs, environmental pollutants, and components of the diet, are metabolized by various enzymes, including UGTs ru.nlnih.gov. Exposure to certain xenobiotics can induce or inhibit the activity of UGT enzymes, potentially altering the rate of EtG formation nih.govpnnl.gov. For example, some studies on xenobiotic metabolism have shown that dietary factors can alter the modulatory effects of xenobiotics on enzyme activities, including cytochrome P450 enzymes which are also involved in metabolism pnnl.gov. While this research focuses on other metabolic pathways, it highlights the potential for dietary and xenobiotic interactions to influence enzyme activity relevant to EtG formation.

Additionally, incidental exposure to alcohol from sources like hand sanitizers or certain foods and beverages (e.g., non-alcoholic beer, sauerkraut, matured bananas) can result in detectable levels of EtG in urine, potentially leading to false positives if not considered clinmedjournals.orgwardelab.commdpi.comoup.com.

The complex interplay between dietary factors, xenobiotic exposure, and the activity of metabolizing enzymes like UGTs warrants further investigation to fully understand their influence on EtG levels and the interpretation of EtG as a biomarker.

Plant-Derived Phenols (e.g., Flavonoids, Resveratrol) as Enzyme Inhibitors

Plant-derived phenolic compounds, such as flavonoids (e.g., quercetin (B1663063), kaempferol) and stilbenes (e.g., resveratrol), are common components of the diet and have been shown to influence the activity of UGT enzymes gtfch.orgresearchgate.netnih.gov. These compounds are themselves substrates for glucuronidation by various UGT isoforms gtfch.orgresearchgate.net. Research indicates that these phenols can act as inhibitors of the UGT enzymes responsible for EtG formation, potentially influencing the rate and extent of ethanol glucuronidation gtfch.orgresearchgate.netgtfch.org.

In vitro studies using recombinant human UGTs have demonstrated that flavonoids like quercetin and kaempferol (B1673270) significantly reduce the formation of EtG catalyzed by several UGT isoforms, with the exception of UGT2B15 in the case of quercetin and kaempferol gtfch.orgresearchgate.netgtfch.org. Resveratrol has also been shown to inhibit ethanol conjugation catalyzed by UGT1A1 and UGT1A9 gtfch.orgresearchgate.net. The inhibition mechanisms can be reversible and competitive for most enzymes, although mechanism-based inhibition has been observed for certain UGTs with specific phenols gtfch.org.

UGT1A9 and UGT2B7 are considered the main isoforms responsible for EtG formation gtfch.orgpharmgkb.org. Studies have shown that quercetin and kaempferol can be strong competitive inhibitors for the UGTs tested in relation to ethanol glucuronidation gtfch.org. Resveratrol has been identified as a competitive inhibitor of UGT1A1, UGT1A9, and human liver microsomes (HLM) in the context of EtG formation researchgate.netnih.gov.

The inhibitory potential of these dietary plant phenols on UGTs involved in ethanol metabolism suggests that nutritional components could influence the formation rate of EtG, potentially contributing to the observed inter-individual variability in EtG production following ethanol exposure gtfch.orgresearchgate.netgtfch.orgnih.gov.

Data from in vitro inhibition experiments with quercetin and kaempferol on UGT1A1, UGT1A3, and UGT1A9 mediated EtG formation are summarized in the table below, showing IC50 values which represent the concentration of inhibitor required to reduce the enzyme activity by half gtfch.org.

| UGT Isoform | Inhibitor | IC50 (µM) |

| UGT1A1 | Quercetin | 3.04 |

| UGT1A1 | Kaempferol | 10.54 |

| UGT1A3 | Quercetin | 10.35 |

| UGT1A3 | Kaempferol | 38.47 |

| UGT1A9 | Quercetin | 3.56 |

| UGT1A9 | Kaempferol | 38.47 |

Other Substances Affecting UGT Activity

Beyond plant-derived phenols, other substances can also influence the activity of UGT enzymes involved in EtG formation. The UGT family comprises 19 functional human isoforms, classified into UGT1A, UGT2A, and UGT2B subfamilies, with most expressed in the liver and some in the intestine psu.edu. These enzymes are responsible for the glucuronidation of a wide range of endogenous compounds and xenobiotics, including various drugs psu.edugoogle.com.

Interactions between ethanol glucuronidation and other substances metabolized by or affecting UGTs have been investigated. For instance, studies evaluating the interaction of common drugs of abuse with ethanol glucuronidation using human liver microsomes found that while substances like morphine, codeine, nicotine, and cotinine (B1669453) did not significantly alter EtG formation rates in vitro, cannabinol (B1662348) increased it in a concentration-dependent manner, and cannabidiol (B1668261) significantly inhibited EtG formation in a non-competitive manner pharmgkb.orgresearchgate.net. The inhibition constant (Ki) for cannabidiol's inhibition of EtG formation was reported as 3.1 mg/L, with an IC50 of 1.17 mg/L pharmgkb.orgresearchgate.net.

Genetic polymorphisms in UGT enzymes, particularly UGT1A1 and UGT2B7, have also been suggested as a factor contributing to the inter-individual variability in EtG production gtfch.orgresearchgate.netnih.gov. Gilbert's syndrome, characterized by decreased UGT1A1 activity, has been studied for its potential influence on EtG formation, although studies suggest that due to the involvement of multiple UGT isoforms, a mutation in UGT1A1 may not significantly affect total EtG formation uniklinik-freiburg.de.

Certain medications and health conditions affecting liver or kidney function can alter UGT activity and thus impact EtG production and excretion betterliferecovery.com. Product inhibition by UDP, a product of the glucuronidation reaction, has also been shown to inhibit UGT activity psu.edu.

Environmental Ethanol Exposure and Endogenous Formation

The presence of EtG in biological samples is primarily indicative of ethanol exposure, typically from the consumption of alcoholic beverages sigmaaldrich.combetterliferecovery.comwikipedia.org. However, EtG can also be formed following exposure to ethanol from non-beverage sources or through incidental contact sigmaaldrich.combetterliferecovery.comwikipedia.org. Environmental sources of ethanol exposure are numerous and include products such as hand sanitizers, mouthwashes, cleaning agents, foods, and over-the-counter medications betterliferecovery.comwikipedia.orgoup.com. Inhalation of ethanol vapor can also lead to the absorption of ethanol and subsequent formation of EtG usdtl.com. Studies have shown that intensive use of ethanol-containing hand sanitizers or mouthwashes can result in detectable levels of EtG in urine oup.com.

The possibility of EtG formation from endogenous ethanol production has also been raised nih.govoup.com. While some sources initially suggested that EtG is not formed endogenously sigmaaldrich.com, other research indicates that low concentrations of EtG detected in individuals with no known ethanol exposure might originate from very low physiological ethanol concentrations in the blood nih.govoup.com. Ethanol can be generated by intestinal bacteria through fermentation oup.com. Studies measuring EtG in urine specimens from adult alcohol abstainers and children with no known exposure have detected low concentrations of EtG, suggesting either unrecognized ethanol exposure or metabolism of endogenous ethanol nih.govoup.com. Median plasma ethanol concentrations in healthy volunteers have been determined at low levels, supporting the potential for endogenous ethanol to contribute to low EtG levels oup.com.

The distinction between EtG formed from intentional consumption and that from environmental exposure or endogenous formation is crucial, particularly in contexts like abstinence monitoring sigmaaldrich.combetterliferecovery.comwikipedia.orgoup.com. The sensitivity of EtG detection methods means that even low-level exposures can result in positive findings sigmaaldrich.combetterliferecovery.comwikipedia.org. Establishing appropriate cut-off levels for EtG in biological samples is important for differentiating between significant ethanol intake and incidental or endogenous sources nih.govoup.com.

Forensic Toxicology Research of Ethyl Glucuronide

Post-mortem Research on EtG in Various Biological Matrices EtG can be detected in various biological matrices in post-mortem samples, providing a retrospective window into alcohol consumption prior to death. The choice of matrix depends on factors such as the post-mortem interval and the condition of the body.

Blood (Whole Blood, Serum) Whole blood is a commonly used matrix for post-mortem ethanol (B145695) analysis in forensic toxicology.oup.comresearchgate.netEtG can be detected in blood for up to 14 hours after the elimination of ethanol.core.ac.ukresearchgate.netWhile blood is susceptible to post-mortem changes and ethanol formation, the presence of EtG in post-mortem blood is a reliable indicator of ante-mortem alcohol ingestion.core.ac.uknih.govresearchgate.netStudies have demonstrated high sensitivity and specificity of EtG in post-mortem blood for identifying ante-mortem alcohol consumption.nih.govresearchgate.net

Data from a study evaluating EtG in post-mortem blood as a marker of ante-mortem ingestion showed the following results: nih.gov

| Group | Number of Cases | EtG Positive in Blood | Median EtG Concentration (mg/L) | Range (mg/L) |

| Ante-mortem alcohol ingestion | 93 | 93 | Not Specified | Not Specified |

| No indication of ante-mortem alcohol intake | 53 | 0 | Not Applicable | Not Applicable |

| Suspected post-mortem ethanol formation | 11 | 0 | Not Applicable | Not Applicable |

This data indicates that EtG was consistently detected in cases with confirmed ante-mortem ingestion and absent in cases without such history, supporting its reliability. nih.gov

Urine and Vitreous Humor Urine and vitreous humor are valuable alternative matrices for EtG analysis in post-mortem cases, especially when blood samples are unavailable or compromised by putrefaction.scielosp.orgscielosp.orgnih.govnih.govEtG can be detected in urine for up to 4 days after ethanol intake.core.ac.ukresearchgate.netVitreous humor is a liquid matrix that is more resistant to putrefaction compared to blood, making it a more stable sample for post-mortem analysis.scielosp.orgscielosp.orgmdpi.comnih.goveurekakit.comStudies have shown a statistically significant correlation between EtG concentrations in vitreous humor and blood, as well as vitreous humor and urine.nih.govresearchgate.netThe analysis of EtG in vitreous humor can provide important data on ante-mortem alcohol intake.scielosp.orgscielosp.orgnih.govresearchgate.net

A study analyzing EtG in vitreous humor, blood, and urine from autopsy cases provided the following mean concentrations: nih.gov

| Matrix | Mean EtG Concentration (mg/L) |

| Urine | 62.8 |

| Blood | 4.3 |

| Vitreous Humor | 2.1 |

This data highlights that EtG concentrations are generally higher in urine compared to blood and vitreous humor. nih.gov

Another study involving 63 autopsy cases investigated ethanol and EtG in blood and vitreous humor. Results showed varying concentrations depending on the presence of ethanol and putrefaction markers. scielosp.orgnih.gov

| Case Description | Ethanol in Blood (g/L) | EtG in Blood (mg/L) | EtG in Vitreous Humor (mg/L) | Putrefaction Indicators |

| Both ethanol and EtG absent | 0.00 or ≤ 0.05 | ≤ 0.01 | ≤ 0.01 | Absent |

| Ethanol present (0.05-0.30 g/L), EtG present | 0.05 - 0.30 | 0.02 - 3.27 | 0.01 - 2.88 | Not consistently noted |

| Ethanol present (> 0.05 g/L), EtG low/absent | > 0.05 | < 0.01 | < 0.01 | Present in some cases |

| Ethanol present (> 0.46 g/L), EtG present | > 0.46 | > 0.01 | > 0.01 | Not consistently noted |

| Ethanol present (e.g., 0.49, 0.56 g/L), EtG absent, putrefaction markers present | Varied | < 0.01 | < 0.01 | Present |

This table illustrates that the absence of EtG despite the presence of ethanol, particularly when accompanied by putrefaction markers, suggests post-mortem ethanol formation. scielosp.orgnih.gov

Hair and Nails Hair and nails are keratinized matrices that can provide a longer retrospective window of detection for alcohol consumption compared to blood or urine.natboard.edu.inusdtl.comEtG is incorporated into the hair shaft and nails as they grow, allowing for the detection of alcohol use over weeks, months, or even years, depending on the length of the sample.natboard.edu.inEtG has been used as a marker of alcohol abuse in both hair and nails in forensic contexts.usdtl.comnih.govoup.comStudies have investigated the value of EtG testing in post-mortem hair for diagnosing alcohol abuse.nih.govEtG concentrations in nails can be higher than in corresponding hair samples.oup.com

Typical EtG concentrations found in hair and nails are summarized below: natboard.edu.inoup.com

| Matrix | Typical EtG Concentration Range | Detection Window |

| Hair | 2.1 to 3.5 pg/mg | Several months |

| Nails | 2.3 to 23 pg/mg (or 20-3754 pg/mg) | Up to 6 months or more |

It is important to note that while EtG in hair and nails provides a longer detection window, a level below the cutoff does not entirely rule out previous alcohol abuse. nih.gov

Tissue Specimens (e.g., Liver, Skeletal Muscle, Larvae)

The analysis of EtG in tissue specimens offers valuable insights in forensic investigations, particularly in postmortem cases where traditional matrices like blood and urine may be unavailable or compromised. Studies have explored the presence and stability of EtG in various tissues, including liver and skeletal muscle. Research indicates that EtG concentrations can be significantly higher in liver and kidney tissues compared to other tissues in animal models. researchgate.net The stability of EtG in postmortem tissue has also been examined, with studies showing that EtG concentrations in liver and skeletal muscle tissue can decrease over time when stored at room temperature, although EtG may still be detectable depending on the initial concentration. nih.gov

Furthermore, forensic entomology presents an alternative avenue for detecting alcohol metabolites in highly decomposed remains. Research has evaluated the potential of using insect larvae, such as Calliphora vicina, as alternative specimens for the detection of ethanol biomarkers like EtG and ethyl sulfate (B86663) (EtS). While EtG detection in larvae can be challenging due to matrix effects, EtS has shown promise as a more stable marker in these matrices, being detectable in different developmental stages of the larvae and puparia. oup.com Both EtG and EtS have been detected and quantified in adult insects collected from a corpse, suggesting the potential utility of entomological specimens in assessing antemortem alcohol intake. oup.com

Interpretation Challenges and Confounding Factors in Forensic Contexts

Despite its utility as a biomarker for alcohol consumption, the interpretation of EtG results in forensic contexts can be complex due to various challenges and confounding factors. bournemouth.ac.uk These issues necessitate careful consideration and often require the integration of EtG findings with other evidence.

False Positive and False Negative Results

The possibility of false positive and false negative EtG results poses a significant challenge in forensic interpretation. bournemouth.ac.uk False positives can occur due to exposure to ethanol from non-beverage sources, such as hand sanitizers, mouthwash, and cleaning products, which can lead to the formation of EtG in the body. allenpress.combetterliferecovery.comnih.govnih.gov Studies have shown that using ethanol-containing hand sanitizers can result in EtG concentrations exceeding common cutoff levels. allenpress.combetterliferecovery.com Conversely, false negatives can arise from factors such as sample dilution, which lowers EtG concentrations below detectable limits, or testing outside the detection window of EtG in the specific matrix analyzed. betterliferecovery.comnih.gov The sensitivity of EtG detection is also influenced by the quantity of alcohol consumed and the time elapsed since consumption. nih.gov The selection of appropriate cutoff values for defining a positive result is crucial, as both very low and excessively high cutoffs can contribute to the risk of false positives or false negatives, respectively. allenpress.comnih.gov

External Contamination (e.g., Hair Care Products)

External contamination is a particularly relevant confounding factor in the interpretation of EtG results in hair analysis. Hair, due to its external nature, is susceptible to contamination from the environment and from the use of various products. tandfonline.com Hair care products containing ethanol can lead to the presence of EtG in hair, even in the absence of alcohol consumption. nih.govusdtl.comscirp.org In some instances, EtG itself might be present in cosmetic products, further complicating interpretation. nih.gov Positive EtG findings in the hair of young children from families with addiction backgrounds, despite expected abstinence, have been attributed to external contamination from EtG-containing substances like wine, sweat, or urine from alcohol-abusing parents. nih.gov While decontamination procedures for hair samples exist, a universal consensus on their effectiveness in removing all external contamination is lacking. tandfonline.com Analyzing body hair in addition to head hair can sometimes help to identify issues related to external contamination of the head hair. nih.gov

Role of EtS and Other Biomarkers in Conjunction with EtG

To enhance the accuracy and reliability of alcohol consumption assessments in forensic toxicology, EtG analysis is often performed in conjunction with the analysis of other biomarkers. Ethyl sulfate (EtS), another non-oxidative metabolite of ethanol, is frequently measured alongside EtG. researchgate.netallenpress.comnih.gov The simultaneous detection of both EtG and EtS provides increased confidence in the results, as EtS is generally considered less susceptible to certain issues that can affect EtG. allenpress.comnih.gov In postmortem investigations, the use of multiple specimens and biomarkers, including EtG and EtS, is recommended to help distinguish between antemortem alcohol consumption and postmortem ethanol production. researchgate.netnih.gov

In Vitro and Non Human Model Research on Ethyl Glucuronide

Enzyme Kinetic Studies using Recombinant UGTs and Liver Microsomes

The formation of ethyl glucuronide (EtG) is a minor metabolic pathway for ethanol (B145695), catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net These enzymes conjugate ethanol with glucuronic acid. researchgate.netnih.gov Kinetic studies of EtG formation have been conducted using human liver microsomes (HLM) and specific recombinant UGT isoforms to understand the efficiency and primary contributors to this metabolic process.

In pooled human liver microsomes, the rate of EtG formation is relatively slow. researchgate.netnih.gov Studies have identified multiple UGT isoforms responsible for this reaction, with UGT1A1 and UGT2B7 being the most prominent. researchgate.netnih.gov Further research has implicated other isoforms, including UGT1A3 and UGT1A9, in the glucuronidation of ethanol. researchgate.netgtfch.org The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. For EtG formation, these values have been determined for HLM and for the key recombinant UGTs. The production of EtG by all tested enzymes has been shown to follow classic Michaelis-Menten kinetics. gtfch.org

Co-incubation with specific inhibitors has helped to confirm the roles of these enzymes. For instance, bilirubin (B190676) (a UGT1A1 inhibitor) and 3'-azido-3'-deoxythymidine (a UGT2B7 inhibitor) have been shown to significantly inhibit the formation of EtG. researchgate.netnih.gov

Below is a table summarizing the enzyme kinetic parameters for EtG formation from various studies.

| Enzyme Source | Apparent Km (mM) | Vmax (pmol/min/mg) |

| Human Liver Microsomes (HLM) | 0.17 ± 0.08 | 75.98 ± 5.63 |

| Recombinant UGT1A1 | 0.03 ± 0.01 | 25.22 ± 3.45 |

| Recombinant UGT2B7 | 0.11 ± 0.04 | 52.03 ± 9.8 |

| Recombinant UGT1A3 | 40.04 | Not Specified |

| Recombinant UGT2B15 | 8.02 | Not Specified |

| Data sourced from multiple studies. nih.govgtfch.org |

In Vitro Studies on EtG Stability and Degradation Mechanisms

The stability of EtG is a critical factor, particularly for its use as a biomarker. In vitro studies have investigated its persistence and degradation under various conditions, including different storage temperatures and the presence of bacteria.

When stored at 4°C in airtight containers, EtG concentrations in urine remain relatively constant. nih.gov However, stability can be compromised at room temperature. In one study where urine samples were stored in ventilated vials at room temperature for five weeks, EtG concentrations varied significantly, showing an average increase of 37.5%, with some samples decreasing by 30% and others increasing by as much as 80%. nih.gov In post-mortem liver and skeletal muscle tissue stored at room temperature for four weeks, EtG concentrations decreased by an average of 27.7%, though it remained detectable. nih.gov

Bacterial activity is a significant mechanism for EtG degradation. In vitro experiments have demonstrated that bacteria possessing β-glucuronidase activity can break down EtG. nih.gov Specific strains, such as Escherichia coli and Clostridium sordellii, have been shown to completely degrade EtG in nutrient-deficient media within 3 to 4 days of incubation. nih.gov This highlights the potential for false-negative results in samples where bacterial contamination and growth have occurred.

| Condition | Matrix | Duration | Observation |

| 4°C Storage (Airtight) | Urine | Not Specified | Concentrations remained relatively constant. nih.gov |

| Room Temperature (Ventilated) | Urine | 5 Weeks | Average 37.5% increase in concentration. nih.gov |

| Room Temperature | Post-mortem Liver & Muscle | 4 Weeks | Average 27.7% decrease in concentration. nih.gov |

| Incubation with E. coli | Nutrient-deficient medium | 3-4 Days | Complete degradation of EtG. nih.gov |

| Incubation with C. sordellii | Nutrient-deficient medium | 3-4 Days | Complete degradation of EtG. nih.gov |

Research in Animal Models (e.g., Rats, Rabbits)

Animal models, particularly rats, have been instrumental in studying the biotransformation of ethanol to EtG and its subsequent excretion. These studies confirm that, similar to humans, rats metabolize ethanol to EtG. nih.gov

In a study using Sprague-Dawley (SD) rats administered a single oral dose of ethanol, EtG was detected in both blood and urine. nih.gov The maximum concentration of EtG in blood (BEtG) was reached approximately 6 hours after administration, while maximum urine EtG (UEtG) levels were observed within 4 hours. nih.gov EtG remained detectable in urine for at least 24 hours, even after blood ethanol was no longer detectable. nih.gov

Chronic administration studies have also been performed. In one such study, rats consumed a 10% ethanol solution for four weeks, and EtG levels were measured in their hair. nih.gov This research found a correlation between the total amount of alcohol consumed and the concentration of EtG in the hair of female rats, though this correlation was not observed in males, suggesting potential sex-based differences in EtG deposition. nih.gov Further research in Warsaw High Preferring (WHP) rats demonstrated that EtG production and excretion are dependent on the concentration of the ingested ethanol solution. researchgate.net A higher concentration (50%) of ethanol resulted in a significantly lower total amount of urinary EtG compared to a 30% solution, even when the same total dose of ethanol was administered. researchgate.net

| Animal Model | Study Focus | Key Findings |

| Sprague-Dawley (SD) Rat | Single Dose Pharmacokinetics | Maximum BEtG reached at 6 hours; UEtG detectable for at least 24 hours. nih.gov |

| Wistar-derived (WHP) Rat | Chronic Ethanol Intake | EtG levels in hair ranged from 0.17-20.72 ng/mg (females) and 0.15-13.72 ng/mg (males). nih.gov |